molecular formula C16H12ClF2NO3 B2457993 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-chlorobenzoate CAS No. 1241975-02-9

2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-chlorobenzoate

Cat. No.: B2457993
CAS No.: 1241975-02-9
M. Wt: 339.72
InChI Key: LHCCUSVLLVBCCC-UHFFFAOYSA-N
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Description

2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-chlorobenzoate is an organic compound that features a combination of fluorinated benzylamine and chlorobenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-chlorobenzoate typically involves the reaction of 2,4-difluorobenzylamine with 4-chlorobenzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-chlorobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The fluorinated benzylamine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzylamine: A precursor in the synthesis of the compound.

    4-Chlorobenzoic acid: Another precursor used in the synthesis.

    2,4-Difluorobenzyl bromide: A related compound with similar reactivity.

Uniqueness

2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both fluorine and chlorine atoms can enhance its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2NO3/c17-12-4-1-10(2-5-12)16(22)23-9-15(21)20-8-11-3-6-13(18)7-14(11)19/h1-7H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCCUSVLLVBCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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